Clopidogrel bisulfate

Overview

Description

Clopidogrel bisulfate is a pharmaceutical compound widely used as an antiplatelet agent to prevent blood clots in patients with cardiovascular diseases. It is particularly effective in reducing the risk of heart attacks and strokes. This compound works by inhibiting platelet aggregation, making it a crucial medication for patients with a history of myocardial infarction, stroke, or peripheral artery disease .

Mechanism of Action

Target of Action

Clopidogrel bisulfate is a thienopyridine class inhibitor of P2Y12 ADP platelet receptors . These receptors play a crucial role in platelet aggregation, which is a key process in the formation of blood clots .

Mode of Action

Clopidogrel is a prodrug, which means it needs to be metabolized in the body to become active . The active metabolite of clopidogrel specifically and irreversibly inhibits the P2Y12 subtype of ADP receptors on platelets . This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .

Biochemical Pathways

The effectiveness of this compound results from its antiplatelet activity, which is dependent on its conversion to an active metabolite by the cytochrome P450 (CYP) system, principally CYP2C19 . This active metabolite inhibits the P2Y12 ADP receptor, preventing the activation of the glycoprotein GPIIb/IIIa complex and subsequent platelet aggregation .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Clopidogrel is absorbed and then metabolized by the liver to produce the active metabolite. This metabolism is largely dependent on the CYP2C19 enzyme . The active metabolite is then distributed throughout the body, where it exerts its antiplatelet effects. Finally, the metabolites of clopidogrel are excreted from the body .

Result of Action

The primary result of clopidogrel’s action is the prevention of blood clot formation. By inhibiting platelet aggregation, clopidogrel reduces the risk of thrombotic events such as myocardial infarction (heart attack) and stroke . This makes it a valuable medication in the treatment of conditions like peripheral vascular disease, coronary artery disease, and cerebrovascular disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, humidity, and temperature of the microenvironment can affect the stability of this compound . Additionally, genetic factors can also influence the drug’s action. For example, individuals with certain genetic variations in the CYP2C19 enzyme may metabolize clopidogrel differently, affecting its efficacy .

Biochemical Analysis

Biochemical Properties

This inhibition prevents ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, a crucial component in the cross-linking of platelets .

Cellular Effects

In the cellular context, clopidogrel bisulfate primarily affects platelets, reducing their ability to aggregate and form clots . This can influence various cellular processes, including cell signaling pathways related to platelet activation and aggregation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to an active metabolite by the cytochrome P450 (CYP) system, principally CYP2C19 . This active metabolite then irreversibly binds to the P2Y12 class of ADP receptors on platelets, inhibiting platelet activation and aggregation .

Temporal Effects in Laboratory Settings

The antiplatelet effects of this compound are not immediate; it takes about 2 hours for the drug to start working after intake . The drug’s effect lasts for about five days

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages

Metabolic Pathways

This compound is a prodrug, meaning it must be metabolized in the body to produce its active form . This metabolic pathway is mediated by several enzymes in the CYP450 system, including CYP3A4, CYP2C19, CYP1A2, and CYP2B6 .

Subcellular Localization

As an inhibitor of platelet activation, this compound acts at the cell surface level, specifically at the ADP receptors on the platelet membrane Therefore, its subcellular localization is primarily at the cell surface

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clopidogrel bisulfate involves several steps. One common method starts with the reaction of 2-chlorobenzyl chloride with thiophene-2-ethylamine to form the intermediate compound. This intermediate is then subjected to esterification with methyl chloroformate to yield the ester derivative. The final step involves the resolution of the racemic mixture using camphorsulfonic acid to obtain the desired enantiomer, which is then converted to its bisulfate salt form .

Industrial Production Methods

Industrial production of this compound typically involves the precipitation of the compound from a solvent mixture of methanol and acetone in the presence of sulfuric acid at a controlled temperature of 25-40°C. This method is cost-effective and feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Clopidogrel bisulfate undergoes various chemical reactions, including:

Oxidation: Clopidogrel can be oxidized to form its active metabolite.

Reduction: The compound can undergo reduction reactions under specific conditions.

Substitution: Clopidogrel can participate in substitution reactions, particularly involving its ester and amine functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides and amines are commonly used in substitution reactions

Major Products Formed

The major products formed from these reactions include the active thiol-containing metabolite of Clopidogrel, which is responsible for its antiplatelet activity .

Scientific Research Applications

Clopidogrel bisulfate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving chiral resolution and stereochemistry.

Biology: Clopidogrel is studied for its effects on platelet function and blood clotting mechanisms.

Medicine: It is extensively researched for its therapeutic effects in preventing cardiovascular events and its interactions with other medications.

Industry: This compound is used in the development of generic formulations and combination therapies with other antiplatelet agents

Comparison with Similar Compounds

Clopidogrel bisulfate is often compared with other antiplatelet agents such as:

Ticlopidine: Similar in structure and function but has a higher risk of adverse effects.

Prasugrel: More potent than Clopidogrel but associated with a higher risk of bleeding.

Ticagrelor: A reversible P2Y12 inhibitor with a faster onset of action but requires twice-daily dosing

This compound is unique due to its balance of efficacy and safety, making it a preferred choice for long-term antiplatelet therapy .

Properties

CAS No. |

120202-66-6 |

|---|---|

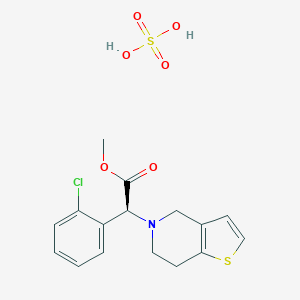

Molecular Formula |

C16H18ClNO6S2 |

Molecular Weight |

419.9 g/mol |

IUPAC Name |

hydrogen sulfate;hydron;methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |

InChI |

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1 |

InChI Key |

FDEODCTUSIWGLK-RSAXXLAASA-N |

SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |

Isomeric SMILES |

[H+].COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)[O-] |

Canonical SMILES |

[H+].COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)[O-] |

Appearance |

Assay:≥98%A crystalline solid |

Color/Form |

Colorless oil |

Key on ui other cas no. |

144077-07-6 113665-84-2 135046-48-9 120202-66-6 |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

solubility |

In water, 51 mg/L at 25 °C (est) |

Synonyms |

clopidogrel clopidogrel besilate clopidogrel besylate clopidogrel bisulfate clopidogrel hydrochloride Clopidogrel Mepha clopidogrel napadisilate clopidogrel Sandoz clopidogrel, (+)(S)-isomer clopidogrel-Mepha Iscover PCR 4099 PCR-4099 Plavix SC 25989C SC 25990C SR 25989 |

vapor_pressure |

2.9X10-7 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.